molecular formula C8H9ClN2O B061572 N-(5-Chloro-6-methylpyridin-2-yl)acetamide CAS No. 160115-16-2

N-(5-Chloro-6-methylpyridin-2-yl)acetamide

Cat. No. B061572
M. Wt: 184.62 g/mol
InChI Key: RCNCLJXNLLFOFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-Chloro-6-methylpyridin-2-yl)acetamide and related compounds often involves multi-step chemical processes. For example, derivatives of this compound have been synthesized using a two-step sequence from 2-chloro-6-methylpyridine-3-carbonitrile, involving the formation of vinylogous urea derivatives and subsequent reaction with aryl isocyanates (Kobayashi et al., 2007).

Molecular Structure Analysis

The molecular structure of N-(5-Chloro-6-methylpyridin-2-yl)acetamide derivatives has been explored through various analytical methods. Copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands demonstrate how the introduction of steric hindrance by substituents can affect coordination geometry (Smolentsev, 2017).

Chemical Reactions and Properties

Chemical reactions involving N-(5-Chloro-6-methylpyridin-2-yl)acetamide derivatives can be diverse. For instance, their oxidation reactivity has been studied, showing different products depending on the oxidants and conditions (Pailloux et al., 2007).

Physical Properties Analysis

The physical properties such as molecular structure, hydrogen bonding, and crystalline state of acetamide derivatives, including those similar to N-(5-Chloro-6-methylpyridin-2-yl)acetamide, have been investigated through techniques like electron diffraction and X-ray crystallography (Kimura & Aoki, 1953).

Scientific Research Applications

Oxidation Reactivity Channels

Research by Pailloux et al. (2007) on derivatives of 2-(pyridin-2-yl)-N,N-diphenylacetamide, including 2-(6-methylpyridin-2-yl)-N,N-diphenyl-acetamide, has shown the versatility of these compounds in synthetic organic chemistry. Their study focused on the oxidation reactivity of these compounds using different oxidants. This research provides insights into the synthetic routes and chemical reactivity of pyridine-substituted acetamides, opening avenues for the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Pailloux et al., 2007).

Coordination Chemistry and Chelating Properties

Smolentsev (2017) investigated the coordination chemistry of copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands. The study highlighted the ligands' excellent chelating properties and how electron-donating substituents, such as alkyl groups, affect their coordination behavior. This research contributes to our understanding of ligand design for metal coordination complexes, with implications for catalysis, material science, and environmental chemistry (Smolentsev, 2017).

Synthetic Pathways and Intermediates

Kobayashi et al. (2007) described a two-step synthesis of (Z)-2-[2-oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ylidene]acetamide derivatives from 2-chloro-6-methylpyridine-3-carbonitrile. This work illustrates the synthetic versatility of pyridine derivatives, providing valuable methodologies for the synthesis of complex nitrogen-containing heterocycles that could find applications in drug discovery and development (Kobayashi et al., 2007).

Anticancer and Antimicrobial Activities

The development of new therapeutic agents is another area of application for compounds related to N-(5-Chloro-6-methylpyridin-2-yl)acetamide. Research into derivatives of 5-methyl-4-phenyl thiazole as anticancer agents (Evren et al., 2019) and antimicrobial nano-materials derived from benzothiazol-2-yl acetamide (Mokhtari & Pourabdollah, 2013) highlights the potential of these compounds in medicinal chemistry. These studies explore the structural modification of pyridine derivatives to enhance their biological activities, offering new opportunities for the development of drugs with improved efficacy and selectivity (Evren et al., 2019); (Mokhtari & Pourabdollah, 2013).

properties

IUPAC Name

N-(5-chloro-6-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-7(9)3-4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNCLJXNLLFOFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576141
Record name N-(5-Chloro-6-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloro-6-methylpyridin-2-yl)acetamide

CAS RN

160115-16-2
Record name N-(5-Chloro-6-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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